1-(Difluoromethoxy)-3-fluoro-2-iodobenzene
Overview
Description
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and iodo groups
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method involves the use of metal-mediated difluoromethylation reactions. For instance, the difluoromethylation of C(sp^2)–H bonds has been achieved through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups onto the benzene ring.
Common reagents used in these reactions include palladium catalysts, bases such as KOAc, and difluoromethylation reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a valuable building block for the synthesis of biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Chemical Biology: It can serve as a probe for studying biological processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene depends on its specific application. In pharmaceuticals, the difluoromethoxy group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug efficacy .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can be compared to other fluorinated benzene derivatives, such as:
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene: Similar structure but with different substitution pattern.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group instead of difluoromethoxy, leading to different chemical properties.
Difluoromethoxylated ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSFJOKPIOUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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